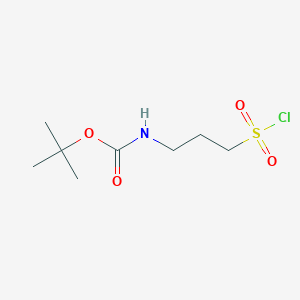
4-Bromo-1-isobutyl-3-trifluorométhyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole is a chemical compound with the molecular formula C8H10BrF3N2 . It has a molecular weight of 271.08 . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole is 1S/C8H10BrF3N2/c1-5(2)3-14-4-6(9)7(13-14)8(10,11)12/h4-5H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.It is typically stored in a refrigerated environment . The compound’s exact physical and chemical properties are not detailed in the search results.
Applications De Recherche Scientifique
Synthèse de bipyrazoles
Ce composé peut servir de matière première dans la synthèse de 1,4′-bipyrazoles, qui se distinguent par leurs applications diverses en chimie de coordination et comme ligands dans divers complexes métalliques .
Applications pharmaceutiques
“4-Bromo-1-isobutyl-3-trifluorométhyl-1H-pyrazole” peut être utilisé dans la synthèse de divers composés pharmaceutiques. Les dérivés de pyrazole sont connus pour présenter un large éventail d'activités biologiques et peuvent agir comme inhibiteurs pour différentes cibles biologiques .
Chimie de coordination
Les groupes bromo et trifluorométhyle présents dans ce composé en font un candidat potentiel pour la formation de complexes hexacoordonnés solides avec des métaux tels que l'étain, ce qui pourrait avoir des implications en science des matériaux .
Synthèse organique
Les dérivés de pyrazole sont souvent utilisés en synthèse organique en raison de leur réactivité. Ce composé particulier pourrait être impliqué dans des réactions de cycloaddition dipolaire-1,3 pour produire de nouveaux squelettes organiques .
Études d'activité biologique
Compte tenu de l'activité biologique des dérivés de pyrazole, “this compound” pourrait être utilisé dans des études de recherche pour explorer son potentiel en tant que molécule bioactive .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3N2/c1-5(2)3-14-4-6(9)7(13-14)8(10,11)12/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBOTXOBVPLDJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185188 |
Source


|
| Record name | 1H-Pyrazole, 4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1437794-62-1 |
Source


|
| Record name | 1H-Pyrazole, 4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B1378971.png)












